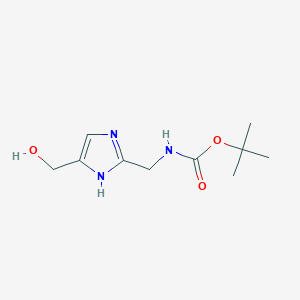
tert-Butyl ((5-(hydroxymethyl)-1H-imidazol-2-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate: is a chemical compound with a complex structure that includes an imidazole ring, a hydroxymethyl group, and a tert-butyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carbamate moiety using tert-butyl chloroformate under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazole ring, which is a common motif in biological systems .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a building block for the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The carbamate moiety can also undergo hydrolysis, releasing the active imidazole derivative .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
- tert-butyl N-{[4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate
Uniqueness: The presence of the imidazole ring in tert-butyl N-{[4-(hydroxymethyl)-1H-imidazol-2-yl]methyl}carbamate distinguishes it from other similar compounds. The imidazole ring imparts unique chemical properties, such as the ability to coordinate with metal ions and participate in hydrogen bonding, making it a valuable scaffold in drug design and other applications .
Eigenschaften
Molekularformel |
C10H17N3O3 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
tert-butyl N-[[5-(hydroxymethyl)-1H-imidazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)12-5-8-11-4-7(6-14)13-8/h4,14H,5-6H2,1-3H3,(H,11,13)(H,12,15) |
InChI-Schlüssel |
UUUUYNXOPPHTMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



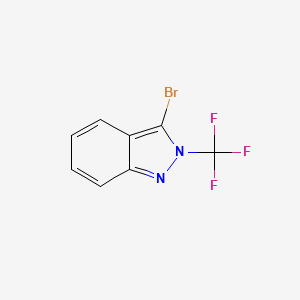
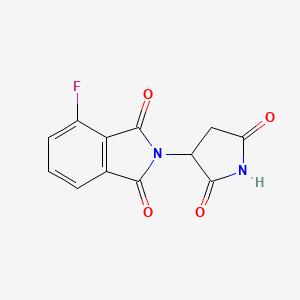
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)



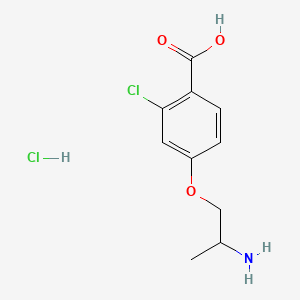
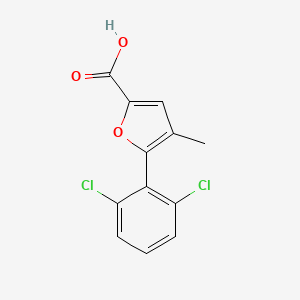
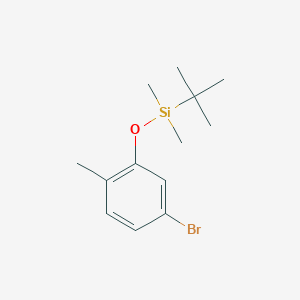
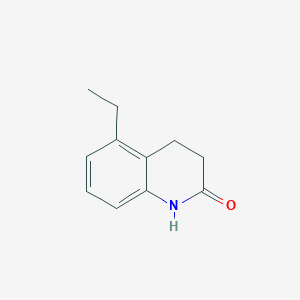
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)

![rac-ethyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13457591.png)
